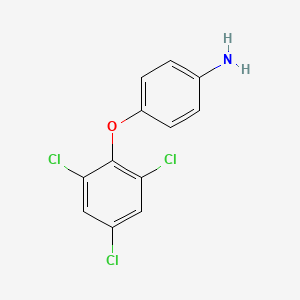

4-(2,4,6-trichlorophenoxy)aniline

概要

説明

4-(2,4,6-Trichlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl3NO. It is a derivative of aniline, where the aniline group is substituted with a 2,4,6-trichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-trichlorophenoxy)aniline typically involves the reaction of 2,4,6-trichlorophenol with aniline. One common method includes the following steps:

Reaction Setup: Aniline and 2,4,6-trichlorophenol are mixed in a suitable solvent such as glacial acetic acid or alcohol.

Introduction of Reagents: Dry hydrogen chloride gas is introduced into the reaction mixture while stirring.

Chlorination: Chlorine gas is then introduced under controlled temperature conditions (usually below 25°C).

Completion and Isolation: The reaction mixture is heated to around 55°C to remove excess gases, followed by cooling to room temperature. .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of specialized equipment such as reaction kettles and filtration systems ensures efficient synthesis and high yield. Additionally, the reuse of by-products like hydrogen chloride gas can improve the overall efficiency and reduce environmental impact .

化学反応の分析

Types of Reactions

4-(2,4,6-Trichlorophenoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Acetic acid, ethanol, or other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

科学的研究の応用

Chemistry

4-(2,4,6-trichlorophenoxy)aniline serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : Utilized in producing vibrant colorants for textiles and plastics.

- Pharmaceuticals : Acts as a precursor in synthesizing therapeutic agents.

Biology

Research indicates potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents .

- Mechanism of Action : The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects such as enzyme inhibition.

Medicine

Ongoing investigations explore its therapeutic applications:

- Drug Development : The compound's structure allows for modifications that can enhance its efficacy as a drug candidate.

- Preclinical Studies : Initial findings suggest potential uses in treating infections or diseases caused by resistant microorganisms .

Industry

In industrial applications, this compound is used in:

- Agrochemicals : It is involved in the formulation of herbicides and pesticides due to its effectiveness against various pests .

- Surfactants and Polymers : The compound is utilized as a raw material in producing surfactants and polymer additives .

Table 1: Comparison of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Synthesis of dyes and pharmaceuticals | Key intermediate in organic synthesis |

| Biology | Antimicrobial research | Potential for developing new antimicrobial agents |

| Medicine | Drug development | Investigated for therapeutic properties |

| Industry | Production of agrochemicals | Essential in formulating effective pesticides |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Chemical Society demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The compound was found to inhibit bacterial growth by interfering with enzyme function critical for cell wall synthesis.

Case Study 2: Synthesis of Herbicides

Research conducted on the synthesis pathways for agrochemicals highlighted the efficiency of using this compound as a precursor for developing novel herbicides. The study reported high yields and purity when utilizing this compound in chemical reactions involving phase-transfer catalysts .

作用機序

The mechanism of action of 4-(2,4,6-trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

類似化合物との比較

Similar Compounds

2,4,6-Tribromoaniline: Similar in structure but with bromine atoms instead of chlorine.

2,4,6-Trichloroaniline: Lacks the phenoxy group, making it less complex.

4-Amino-2,6-dimethoxypyrimidine: Different core structure but similar functional groups .

Uniqueness

4-(2,4,6-Trichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .

生物活性

4-(2,4,6-Trichlorophenoxy)aniline, also known as 2,4,6-trichlorophenyl-4'-aminophenyl ether, is an organic compound characterized by its trichlorophenoxy group linked to an aniline moiety. Its molecular formula is C₁₂H₈Cl₃N₁O, and it is primarily utilized in agricultural applications as a herbicide and pesticide due to its significant biological activity. This article explores the compound's biological activity through various studies and findings.

The structural composition of this compound contributes to its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₃N₁O |

| Molecular Weight | 285.55 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 70-72 °C |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Endocrine Disruption : The compound binds to human androgen receptor (hAR) and human estrogen receptor-alpha (hERα), exhibiting both antiandrogenic and estrogenic activities.

- Enzyme Inhibition : It has been shown to inhibit succinate-cytochrome c reductase, an enzyme critical for cellular respiration.

- Cellular Signaling : The compound influences gene expression and cellular metabolism by modulating signaling pathways associated with oxidative stress.

Biological Effects

Research indicates that this compound can have both beneficial and detrimental effects on various biological systems:

- Toxicity : High doses have been linked to liver damage and endocrine disruption in animal models.

- Aquatic Toxicity : Studies suggest that the compound can bioaccumulate in aquatic organisms, leading to adverse ecological impacts.

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activities, making it a candidate for further research in therapeutic applications.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : In laboratory settings, varying dosages were administered to animal models. Results indicated that lower doses exhibited minimal toxicity while higher doses resulted in significant adverse effects such as liver damage and hormonal imbalances .

- Environmental Impact Studies : Research highlighted the persistence of this compound in the environment and its potential for bioaccumulation in aquatic ecosystems. It was found that exposure could lead to disruptions in reproductive systems of aquatic life.

- Molecular Interaction Studies : Molecular docking studies have suggested that this compound has a high affinity for certain biological targets. This information is crucial for understanding its potential as a lead compound in drug discovery .

特性

IUPAC Name |

4-(2,4,6-trichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIXMXKRLYKJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-60-6 (hydrochloride) | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180919 | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26306-61-6 | |

| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary degradation products of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil?

A1: Research by [] indicates that the degradation of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil, under both oxidative (aerobic) and reductive (anaerobic) conditions, leads to several key products:

Q2: How does the degradation rate of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ under oxidative and reductive conditions in flooded soil?

A2: [] found a significant difference in the degradation rate depending on the redox potential of the flooded soil:

Q3: What happens to a significant portion of the 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil shortly after application?

A3: A large portion of the radioactivity from the applied 2,4,6-Trichlorophenyl-4'-aminophenyl ether becomes strongly adsorbed to the soil within a few days, becoming unextractable with organic solvents. This phenomenon is attributed to the formation of complexes between the amino derivative of the compound and soil constituents. []

Q4: How does the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ between carp and the soil environment?

A4: While the provided abstracts [, ] do not offer specifics on the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in carp, they highlight an interesting research avenue. Comparing the metabolic pathways and accumulation patterns in carp with those observed in soil environments can provide valuable insights into the compound's behavior in different biological systems. Further investigation into these studies is recommended for a comprehensive understanding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。